methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate
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Description
Methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C16H20N2O7S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.07119333 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-[4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Synthesis Methods
The compound can be synthesized using various methods, including microwave-assisted synthesis, which has shown to enhance yield and reduce reaction time. A study indicated that the compound was synthesized with a yield of 92.3% through a one-pot protocol, showcasing the efficiency of modern synthetic techniques .
Biological Activity Overview
The biological activity of this compound has been evaluated primarily for its antibacterial and antifungal properties.
Antibacterial Activity
The compound was tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results showed significant inhibition zones compared to standard antibiotics like ciprofloxacin. The data is summarized in Table 1 below:
Compound | Concentration (µg/mL) | E. coli Zone of Inhibition (mm) | B. subtilis Zone of Inhibition (mm) |
---|---|---|---|
Methyl Compound | 400 | 15.0 | 13.0 |
Ciprofloxacin | 400 | 20.0 | 18.0 |
The percentage activity compared to standard drugs was also calculated, showing that the synthesized compound exhibited a promising antibacterial profile .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against Aspergillus niger and Aspergillus flavus. The inhibition zones were measured and compared with fluconazole as a standard antifungal agent:
Compound | Concentration (µg/mL) | A. niger Zone of Inhibition (mm) | A. flavus Zone of Inhibition (mm) |
---|---|---|---|
Methyl Compound | 400 | 14.0 | 12.0 |
Fluconazole | 400 | 18.0 | 16.0 |
These findings indicate that the compound possesses notable antifungal activity as well .
Case Studies
A study published in the Bull. Chem. Soc. Ethiop. detailed the synthesis and biological evaluation of several derivatives similar to this compound. The results demonstrated that modifications in the thiazolidine ring structure significantly influenced antibacterial efficacy .
Properties
IUPAC Name |
methyl 1-[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7S2/c1-25-16(20)12-6-9-17(10-7-12)27(23,24)14-4-2-13(3-5-14)18-15(19)8-11-26(18,21)22/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUYAYZYBQWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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